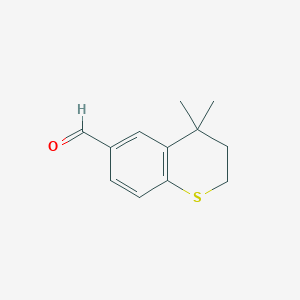
4,4-dimethyl-3,4-dihydro-2H-thiochromene-6-carbaldehyde
Cat. No. B8733298
Key on ui cas rn:
165671-32-9
M. Wt: 206.31 g/mol
InChI Key: LKARRJPVEMXOQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06265423B1
Procedure details


The 6-bromo-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran (2.62 g, 10 mmol) prepared in the previous step (b) and in solution in 5 ml of anhydrous THF, is added at 66° C. to magnesium (0.30 g, 12 mmol) in 1 ml of anhydrous THF. The mixture is agitated at reflux of the THF until quasi-complete consumption of the magnesium (30 minutes). The reaction medium is then cooled to −10° C. and at this temperature, the N-formylmorpholine (1.2 ml, 12 mmol) in 2 ml of THF is added. At the end of the addition, the reaction medium is brought to ambient temperature for 1 hour. After hydrolysis by 10 ml of an aqueous saturated NH4Cl solution at 0° C. and extraction with ethyl ether (5×30 ml), the organic phase is dried over MgSO4, filtered and evaporated. The raw product is purified by flash chromatography on silica (eluent petroleum ether:ethyl ether:100:5). 2.00 g of 6-formyl-4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran is obtained (yield=61%).
Quantity
2.62 g
Type
reactant
Reaction Step One









Yield
61%
Identifiers


|
REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1.[Mg].[CH:15](N1CCOCC1)=[O:16].[NH4+].[Cl-]>C1COCC1>[CH:15]([C:2]1[CH:3]=[CH:4][C:5]2[S:10][CH2:9][CH2:8][C:7]([CH3:12])([CH3:11])[C:6]=2[CH:13]=1)=[O:16] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
2.62 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=CC2=C(C(CCS2)(C)C)C1
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
1.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)N1CCOCC1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
[NH4+].[Cl-]
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-10 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture is agitated
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the addition
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction with ethyl ether (5×30 ml)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic phase is dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The raw product is purified by flash chromatography on silica (eluent petroleum ether:ethyl ether:100:5)
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C=1C=CC2=C(C(CCS2)(C)C)C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2 g | |
| YIELD: PERCENTYIELD | 61% | |
| YIELD: CALCULATEDPERCENTYIELD | 96.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
